8-Azidooctanoic Acid

Descripción

BenchChem offers high-quality 8-Azidooctanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azidooctanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

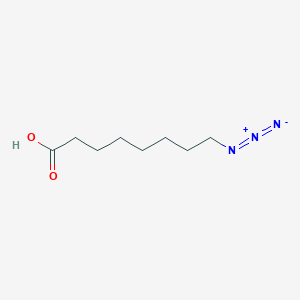

Structure

3D Structure

Propiedades

IUPAC Name |

8-azidooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIORXIMUYSXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Azidooctanoic Acid: Structural Dynamics, Chemical Properties, and Bioorthogonal Applications

Executive Summary

8-Azidooctanoic acid is a highly versatile, bifunctional aliphatic molecule that has become a cornerstone reagent in modern chemical biology and drug development. By combining a flexible hydrophobic backbone with a bioorthogonally reactive azide group, it serves as an optimal linker for click chemistry and a precise substrate for enzymatic protein labeling. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and validated methodologies for its application in site-specific bioconjugation.

Structural Architecture and Chemical Causality

8-Azidooctanoic acid (CAS 217180-76-2) is characterized by an 8-carbon aliphatic chain terminating in a carboxylic acid at one end and an azide moiety at the other[1].

The Causality of the 8-Carbon Chain: The specific length of the octanoic acid backbone is a critical design feature. In biological systems, it acts as an exact structural mimic of lipoic acid, an endogenous 8-carbon fatty acid. This precise chain length allows 8-azidooctanoic acid to seamlessly intercalate into the hydrophobic binding pockets of enzymes—such as E. coli Lipoic Acid Ligase (LplA)—tricking the enzymatic machinery into utilizing it as a substrate without inducing steric clashes[2]. Furthermore, in the rational design of therapeutics like histone deacetylase (HDAC) inhibitors, the 8-carbon chain provides the optimal spatial distance between a zinc-binding group and a capping motif to maximize target affinity.

Bifunctional Reactivity:

The molecule's dual termini enable highly modular synthesis. The carboxylic acid (-COOH) facilitates standard peptide coupling (e.g., EDC/NHS activation) to primary amines[3], while the terminal azide (-N

Chemical Synthesis:

8-Azidooctanoic acid is typically synthesized in a single, high-yield step from commercially available 8-bromooctanoic acid. Causality: The primary bromide acts as an excellent leaving group in an S

Physicochemical Properties

Understanding the quantitative physical parameters of 8-azidooctanoic acid is essential for predicting its solubility, membrane permeability, and binding kinetics in aqueous biological buffers.

| Quantitative Property | Value | Causality / Structural Significance |

| Molecular Formula | C | Defines the bifunctional aliphatic structure 1[1]. |

| Molecular Weight | 185.22 g/mol | The low molecular weight ensures rapid diffusion rates in solution and prevents steric hindrance during enzymatic loading 1[1]. |

| XLogP3 | 2.8 | This moderate lipophilicity enables passive membrane permeability, making the molecule highly suitable for intracellular labeling applications 1[1]. |

| Topological Polar Surface Area | 51.7 Ų | Perfectly balances aqueous solubility for in vitro assays with the hydrophobic dynamics required for deep enzyme pocket binding 1[1]. |

| Physical State | Colorless Oil | Necessitates careful handling and storage; stock solutions are typically prepared in anhydrous organic solvents (e.g., DMSO or DMF) prior to aqueous dilution 4[4]. |

Enzymatic Targeting: LplA-Mediated Protein Labeling

One of the most advanced and widely cited applications of 8-azidooctanoic acid is its use in site-specific protein labeling via the PRIME (PRobe Incorporation Mediated by Enzymes) methodology. Wild-type LplA catalyzes the ATP-dependent ligation of 8-azidooctanoic acid (often referred to as "azide 7" in seminal literature) to a highly specific 13-amino acid LplA Acceptor Peptide (LAP) tag genetically fused to a protein of interest 2[2].

Kinetic Causality:

The wild-type LplA enzyme exhibits a

Workflow of LplA-mediated site-specific protein labeling using 8-Azidooctanoic acid.

Self-Validating Experimental Protocol: Site-Specific Protein Labeling

To ensure reproducibility and scientific rigor, the following protocol details the two-step labeling of a LAP-tagged protein using 8-azidooctanoic acid followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This workflow is explicitly designed as a self-validating system to eliminate false positives.

Phase 1: Enzymatic Ligation

-

Buffer Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4) and 5 mM Mg(OAc)

.-

Causality: Mg

is an essential cofactor required to coordinate ATP within the LplA active site, enabling the formation of the reactive acyl-adenylate intermediate.

-

-

Substrate Addition: Add the purified POI-LAP fusion protein to a final concentration of 10 μM.

-

Probe Loading: Add 8-azidooctanoic acid to a final concentration of 500 μM.

-

Initiation: Add 1 mM ATP and 1 μM wild-type LplA. Incubate at 30°C for 60 minutes.

-

Self-Validation Control (Critical): Run a parallel reaction omitting ATP.

-

Logic: LplA strictly requires ATP to function. A negative result in this control lane during final analysis validates that all observed labeling is enzymatically specific and not an artifact of non-specific hydrophobic absorption.

-

Phase 2: CuAAC Click Labeling

-

Purification: Remove excess unligated 8-azidooctanoic acid using a Zeba spin desalting column (7K MWCO).

-

Causality: Free azide left in solution will competitively react with the alkyne-fluorophore in the next step, drastically reducing the signal-to-noise ratio on the target protein.

-

-

Catalyst Pre-assembly: In a separate microcentrifuge tube, mix 1 mM CuSO

with 5 mM THPTA ligand.-

Causality: Pre-mixing ensures the Cu(II) is fully chelated before contacting the protein, preventing heavy-metal toxicity, non-specific oxidation, and protein precipitation.

-

-

Click Reaction: Add 20 μM of the desired Alkyne-Fluorophore to the desalted protein. Add the pre-formed Cu-THPTA complex.

-

Reduction: Initiate the reaction by adding 2.5 mM Sodium Ascorbate.

-

Causality: Ascorbate acts as the reducing agent to convert Cu(II) to the catalytically active Cu(I) species. It must be added last to prevent premature oxidation of the catalyst by ambient oxygen.

-

-

Incubation & Analysis: Incubate for 30–60 minutes at room temperature. Resolve the products via SDS-PAGE and analyze using in-gel fluorescence scanning. The ATP-minus control lane must show zero fluorescence for the assay to be considered valid.

Comprehensive References

-

PubChem | 8-Azidooctanoic Acid | C8H15N3O2 | CID 86700768 |[Link]

-

MIT DSpace | Chemical and enzymatic tools to study proteins in their native cellular environment |[Link]

-

RSC Publishing | Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization as antiproliferative agents |[Link]

-

PMC (National Institutes of Health) | Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition |[Link]

Sources

- 1. 8-Azidooctanoic Acid | C8H15N3O2 | CID 86700768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Azido-octanoyl-OSu | 2576471-56-0 | Benchchem [benchchem.com]

- 4. 8-Azido-octanoic acid | 217180-76-2 [chemicalbook.com]

- 5. dspace.mit.edu [dspace.mit.edu]

Synthesis and Purification of 8-Azidooctanoic Acid: A Comprehensive Technical Guide

Executive Summary

8-Azidooctanoic acid (CAS: 217180-76-2) is a highly versatile bifunctional aliphatic linker widely utilized in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and bioconjugation via click chemistry[1]. Featuring a terminal carboxylic acid for standard amide coupling and a terminal azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), it serves as a critical building block for modular chemical biology[1][2].

This guide provides a rigorously validated, self-contained protocol for the synthesis, purification, and characterization of 8-azidooctanoic acid, grounded in mechanistic causality and stringent safety standards.

Mechanistic Rationale & Safety Grounding

The Displacement Mechanism

The synthesis of 8-azidooctanoic acid relies on a classic bimolecular nucleophilic substitution (

Causality in Solvent Selection: The reaction is optimally performed in

Azide Safety: The "Rule of Six" and C/N Ratio

Organic azides can be thermodynamically unstable and potentially explosive. However, 8-azidooctanoic acid is remarkably stable and safe to isolate due to its molecular composition, which satisfies two critical safety heuristics[4][5]:

-

The Rule of Six: This rule dictates that there must be at least six carbon atoms per energetic functional group (azide) to provide sufficient molecular mass to dissipate energy[5][6]. With 8 carbon atoms, 8-azidooctanoic acid safely exceeds this threshold.

-

The Carbon/Nitrogen (C/N) Ratio: For an azide to be safely isolated and stored in pure form, the ratio of carbon and oxygen atoms to nitrogen atoms must be

[4][5].-

Formula:

-

For 8-azidooctanoic acid (

): -

Since

, the compound is considered chemically stable for standard benchtop isolation and long-term storage[5].

-

Experimental Workflow & Methodology

Caption: Workflow for the SN2 synthesis and extraction of 8-azidooctanoic acid.

Step-by-Step Synthesis Protocol

Note: Conduct all operations in a well-ventilated fume hood. Never expose sodium azide to strong acids, as this generates highly toxic and explosive hydrazoic acid (

Reagents:

-

8-Bromooctanoic acid: 1.0 equivalent (e.g., 2.23 g, 10.0 mmol)

-

Sodium azide (

): 2.0 equivalents (1.30 g, 20.0 mmol) -

Anhydrous DMF: 20 mL

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 8-bromooctanoic acid (10.0 mmol) and dissolve in 20 mL of anhydrous DMF[3].

-

Azide Addition: Carefully add sodium azide (20.0 mmol) to the stirring solution. The suspension will remain heterogeneous as

is only partially soluble in DMF. -

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block[3]. Stir vigorously for 24 hours. Causality: Elevated temperature ensures complete conversion of the primary bromide, preventing the need for difficult chromatographic separation of starting material and product.

-

Quenching: Allow the reaction to cool to room temperature. Dilute the mixture by adding 50 mL of distilled water. Causality: Water halts the reaction and fully dissolves any unreacted

and the sodium bromide (

Purification via Liquid-Liquid Extraction

Because the product is a free carboxylic acid, saponification is unnecessary[7], and the compound can be purified to near-analytical grade via selective extraction[8].

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (

mL). -

DMF Removal (Critical Step): Combine the organic layers. Wash the combined EtOAc layer heavily with distilled water (

mL). Causality: DMF is highly miscible with water but can partition into EtOAc. Repeated aqueous washing is a self-validating technique to strip DMF from the organic phase, entirely bypassing the need for silica gel chromatography. -

Final Wash & Drying: Wash the organic layer once with saturated aqueous sodium chloride (brine, 30 mL) to remove residual water emulsion. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (

). -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 35 °C to yield the product as a colorless to pale-yellow oil[9][10].

Characterization & Quality Control

To ensure the integrity of the synthesized linker before downstream integration, it must be validated. The definitive self-validating marker for this protocol is the Infrared (IR) spectrum , which will show a massive, unmistakable asymmetric stretching band near 2092 cm⁻¹ corresponding to the

Quantitative Data Summary

| Analytical Method | Expected Value / Description |

| Appearance | Colorless to pale yellow oil[9][10] |

| Typical Yield | 87% – Quantitative (>95%)[8][9] |

| IR (ATR, cm | 2941, 2867 (C-H stretch), 2092 (strong, -N |

| HRMS (ESI) | Predicted for |

Applications in Advanced Drug Development

Once purified, 8-azidooctanoic acid acts as a crucial bridging molecule. In PROTAC development, the carboxylic acid terminus is typically activated (e.g., via EDC/HOBt, HATU, or conversion to an NHS ester) and coupled to an amine-bearing E3 ligase ligand (like a thalidomide derivative)[1]. The remaining azide terminus is then "clicked" via CuAAC to an alkyne-bearing target protein ligand (e.g., a kinase inhibitor)[1][10].

Caption: Integration of 8-azidooctanoic acid into a PROTAC synthesis pipeline.

This modularity allows medicinal chemists to rapidly screen varying linker lengths and flexibilities by simply swapping 8-azidooctanoic acid for its shorter (e.g., 6-azidohexanoic acid) or longer counterparts, optimizing the degradation efficiency of the resulting PROTAC[10].

References

-

Supplementary Information (SI) for ChemComm - Synthesis of 8-Azidooctanoic acid. Royal Society of Chemistry. 3

-

Safe Handling of Azides - Technical Support Center. Benchchem. 5

-

Targeting Casein Kinase 2 and Histone Deacetylase with a Dual Inhibitor Effectively Reduces Tumor Growth. ACS Publications. 8

-

Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization. National Institutes of Health (PMC). 10

-

8-Azido-octanoyl-OSu | Click Chemistry Reagents. MedChemExpress. 1

-

European Journal of Medicinal Chemistry - Synthesis of cyanoguanidine-based inhibitors. idUS (University of Seville). 2

-

Synthesis and Testing of Novel Polypeptides for Biological Applications. DSpace@MIT. 6

-

Histone deacetylase (HDAC) inhibitors targeting prostate tumors and methods of making and using thereof. Google Patents (US9139565B2). 7

-

Supporting Information: Synthesis of 8-azidooctanoic acid and NMR Characterization. ResearchGate. 9

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. idus.us.es [idus.us.es]

- 3. rsc.org [rsc.org]

- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. US9139565B2 - Histone deacetylase (HDAC) inhibitors targeting prostate tumors and methods of making and using thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Stability Dynamics and Storage Protocols for 8-Azidooctanoic Acid: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

8-Azidooctanoic acid (CAS: 217180-76-2) is a critical bifunctional building block widely utilized in bioorthogonal chemistry, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and enzymatic labeling via E. coli lipoic acid ligase (LplA)[1][2][3]. While the aliphatic carbon backbone provides excellent solubility and flexibility, the terminal azide moiety introduces specific vulnerabilities to thermal, photolytic, and chemical degradation. This whitepaper details the causality behind these degradation pathways and establishes field-proven, self-validating protocols for the optimal storage and quality control of 8-azidooctanoic acid.

Chemical Architecture & Baseline Properties

To understand the storage requirements of 8-azidooctanoic acid, we must first examine its physicochemical baseline. The molecule presents as a colorless to white oil at room temperature.

Table 1: Core Physicochemical Properties of 8-Azidooctanoic Acid

| Property | Value | Scientific Implication |

| Molecular Formula | C8H15N3O2[4] | Determines the carbon-to-nitrogen ratio critical for stability. |

| Molecular Weight | 185.22 g/mol [4] | Used for precise molarity calculations in bioconjugation. |

| LogP (Computed) | ~2.8[4] | Indicates moderate lipophilicity; requires organic co-solvents (e.g., DMSO) for aqueous assays. |

| Stability Ratio | 3.33 | The |

Mechanisms of Degradation: The Causality of Instability

As an application scientist, it is not enough to know how to store a reagent; one must understand why it degrades. The azide group is a high-energy dipole that is susceptible to three primary vectors of degradation:

-

Thermal Decomposition: The empirical rule for azide stability dictates that molecules with an

ratio -

Photolytic Cleavage: Azides are highly sensitive to ultraviolet (UV) light. Photon absorption induces the extrusion of nitrogen gas, leaving behind a highly reactive, electron-deficient nitrene intermediate. This nitrene will rapidly insert into adjacent C-H bonds or react with ambient moisture, irreversibly destroying the bioorthogonal handle.

-

Chemical Reduction: In biological lab settings, 8-azidooctanoic acid is often exposed to reducing environments. The azide group is highly susceptible to Staudinger reduction in the presence of phosphines (e.g., TCEP) or degradation by strong thiols (e.g., DTT), converting the azide into a primary amine[6].

Degradation pathways of 8-Azidooctanoic Acid under environmental stress.

Authoritative Storage Protocols

To mitigate the degradation pathways outlined above, the following storage parameters must be strictly adhered to:

-

Temperature Control: While vendors may ship the compound at room temperature[7], long-term storage must be maintained at -20°C [7][8]. This kinetic suppression halts the slow thermal decomposition observed during prolonged storage at ambient temperatures[6].

-

Atmospheric Control (Inerting): The reagent must be stored under a blanket of inert gas (Argon or Nitrogen). Because the compound is an oil, it can easily absorb atmospheric moisture. Moisture condensation during freeze-thaw cycles can lead to hydrolysis or micro-environments that accelerate degradation.

-

Photoprotection: Store exclusively in amber glass vials or tubes wrapped entirely in aluminum foil to prevent UV-induced nitrene formation.

-

Aliquot Strategy: To prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen/moisture, dissolve the bulk material in anhydrous DMSO or DMF, purge with Argon, and create single-use aliquots prior to freezing at -20°C.

Self-Validating Quality Control (QC) Protocol

Before utilizing a stored batch of 8-azidooctanoic acid in a high-value experiment (such as LplA-mediated protein labeling or complex bioconjugation), its integrity must be verified. The following protocol is a self-validating system : it pairs a structural analytical technique with a functional assay, complete with internal controls, ensuring that any failure can be pinpointed to either reagent degradation or assay conditions.

Step-by-Step Methodology

Phase 1: Structural Validation via HPLC-MS

-

Extract a 1 µL aliquot of the stored 8-azidooctanoic acid (assuming a 100 mM stock in DMSO).

-

Dilute to 100 µM in LC-MS grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid.

-

Inject onto a C18 Reverse-Phase HPLC column.

-

Validation Check: Monitor for the intact mass. In negative ESI mode, the expected

ion is m/z 184.11[2]. The absence of this peak, or the appearance of an m/z corresponding to the amine reduction product, indicates chemical degradation.

Phase 2: Functional Validation via CuAAC Assay Structural presence does not always guarantee kinetic reactivity. We validate functionality using a benchmarked CuAAC reaction[5].

-

Prepare a reaction mixture containing: 10 µM 8-azidooctanoic acid, 15 µM Alexa Fluor 647-alkyne, 100 µM

, and 500 µM BTTAA ligand in PBS (pH 7.4)[5]. -

Control A (Negative): Prepare an identical mixture but omit Sodium Ascorbate.

-

Control B (Positive): Prepare an identical mixture using a freshly validated, newly purchased azide standard.

-

Initiate the reactions by adding 2.5 mM Sodium Ascorbate (to reduce

to the active -

Incubate for 30 minutes at room temperature in the dark.

-

Analyze via HPLC or fluorometry.

-

Self-Validation Logic: Control A must show 0% conjugation (validating that the reaction is strictly copper-dependent). The test sample must show

conjugation efficiency relative to Control B. If the LC-MS (Phase 1) is normal but Phase 2 fails, the stored sample likely contains an acquired inhibitor (e.g., a chelating impurity) rather than structural degradation.

Self-validating QC workflow for assessing azide integrity post-storage.

Conclusion

While 8-azidooctanoic acid is robust compared to lower molecular weight azides, its terminal azide group remains thermodynamically driven toward nitrogen extrusion and reduction. By enforcing strict -20°C storage under inert, light-deprived conditions, and by implementing a self-validating structural and functional QC workflow, researchers can guarantee the reproducibility of their click-chemistry and enzymatic labeling workflows.

References

-

PubChem. "8-Azidooctanoic Acid | C8H15N3O2 | CID 86700768". National Institutes of Health (NIH). Available at:[Link]

-

DSpace@MIT. "Chemical and enzymatic tools to study proteins in their native cellular environment". Massachusetts Institute of Technology. Available at:[Link]

-

RSC Publishing. "Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization as antiproliferative agents". Royal Society of Chemistry. Available at:[Link]

-

Radboud Repository. "Azide: A Unique Dipole for Metal-Free Bioorthogonal Ligations". Radboud University. Available at:[Link]

Sources

- 1. 8-Azido-octanoic acid | 217180-76-2 [amp.chemicalbook.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 8-Azidooctanoic Acid | C8H15N3O2 | CID 86700768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-Azidohexane | 6926-45-0 [smolecule.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 8-Azido-octanoyl-OSu | 2576471-56-0 | Benchchem [benchchem.com]

Precision Bioorthogonal Labeling: The Mechanism and Application of 8-Azidooctanoic Acid in Metabolic and Site-Specific Protein Tracking

Executive Summary

For decades, the standard for live-cell protein tracking has been the genetic fusion of Green Fluorescent Protein (GFP). However, GFP's massive steric bulk (~235 amino acids) frequently perturbs the folding, trafficking, and native function of the protein of interest (POI)[1]. To circumvent this, the field has pivoted toward small-molecule bioorthogonal probes. Among these, 8-azidooctanoic acid stands out as a premier metabolic and site-specific labeling reagent. This technical guide dissects the mechanistic foundation of 8-azidooctanoic acid, detailing its integration into the PRIME (PRobe Incorporation Mediated by Enzymes) methodology and its subsequent derivatization via click chemistry.

Mechanism of Action: The PRIME Methodology

The utility of 8-azidooctanoic acid is anchored in its role as an unnatural substrate for Escherichia coli lipoic acid ligase (LplA). The mechanism operates in two distinct, highly controlled phases:

Phase 1: Enzymatic Ligation

Wild-type LplA naturally catalyzes the ATP-dependent covalent attachment of lipoic acid to the E2 subunits of oxidative decarboxylases. In the PRIME system, a minimal 13-amino acid sequence known as the LplA Acceptor Peptide (LAP) is genetically fused to the POI[2]. LplA recognizes the specific

Phase 2: Bioorthogonal Derivatization

Once 8-azidooctanoic acid is covalently attached, its terminal azide group serves as an inert, bioorthogonal handle. This azide is subsequently reacted with a fluorophore or affinity tag via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

LplA-catalyzed ligation of 8-azidooctanoic acid to LAP, followed by SPAAC fluorophore attachment.

Kinetic Profiling and Structural Causality

The selection of 8-azidooctanoic acid over other aliphatic chain lengths is dictated by the structural thermodynamics of the LplA binding pocket. The wild-type LplA pocket is evolutionarily optimized to accommodate the 8-carbon chain of natural lipoic acid. 8-azidooctanoic acid perfectly mimics this spatial requirement, allowing it to be processed by wild-type LplA with a

Attempts to use longer probes, such as 10-azidodecanoic acid, result in steric clashes within the wild-type pocket, necessitating the use of the engineered W37I LplA mutant[3]. Similarly, the use of chelating azides like picolyl azide 8 requires the W37V mutant to accommodate the bulky pyridine ring[4].

Quantitative Kinetic Profiling of LplA Substrates

| Substrate | Enzyme Variant | Application Context | ||

| 8-Azidooctanoic Acid | Wild-Type LplA | 6.66 | 127 | Standard intracellular SPAAC/CuAAC |

| 10-Azidodecanoic Acid | W37I LplA | Reduced | Elevated | Alternative chain length probing |

| Picolyl Azide 8 | W37V LplA | Enhanced | N/A | Chelation-assisted CuAAC |

Note: Data synthesized from kinetic assays mapping LplA substrate tolerance[4],[3].

Self-Validating Experimental Protocol: Live-Cell Labeling

To ensure absolute data integrity and eliminate false positives, the following protocol incorporates a self-validating control matrix.

Step 1: Genetic Expression Co-transfect mammalian cells (e.g., HEK293) with plasmids encoding the POI-LAP fusion and cytosolic wild-type LplA. Allow 24-48 hours for optimal expression.

Step 2: Enzymatic Ligation (The Labeling Pulse)

Incubate the cells in culture medium containing 500

Step 3: Stringent Washout Wash cells thoroughly (3x with PBS, followed by a 1-hour incubation in probe-free media). 8-azidooctanoic acid is a non-chelating alkyl azide[4]; any residual free probe will competitively react with the fluorophore in the next step.

Step 4: Click Derivatization

For intracellular labeling, apply a cyclooctyne-conjugated fluorophore (e.g., ADIBO-Alexa Fluor) for 30 minutes. SPAAC is preferred here because it avoids the reactive oxygen species (ROS) generated by copper catalysts[3]. If labeling cell-surface proteins where CuAAC is necessary, utilize 10-100

Step 5: Final Wash and Imaging Wash cells to remove unreacted fluorophore and proceed to confocal microscopy.

Step-by-step workflow for live-cell metabolic labeling using 8-azidooctanoic acid.

Causality in Experimental Design: Insights from the Bench

As application scientists, we must look beyond the protocol and understand the why behind our methodological choices to ensure robust assay development.

The Washout Imperative

Why is the washout step (Step 3) so critical? 8-azidooctanoic acid is an alkyl azide incapable of chelation assistance[5]. If unincorporated probe is not rigorously washed out before adding the cyclooctyne-fluorophore, the free probe will react with the strained alkyne in the media. This creates a massive fluorescent sink that destroys the signal-to-noise ratio and raises background fluorescence to unusable levels.

Enzyme Selection: Wild-Type vs. Mutant

Why use 8-azidooctanoic acid instead of picolyl azides for intracellular targets? While picolyl azides offer faster CuAAC kinetics due to chelation assistance[4], they require the W37V LplA mutant. Mutagenesis inherently risks destabilizing the enzyme's thermodynamic folding in the mammalian cytosol. By utilizing 8-azidooctanoic acid, we can deploy wild-type LplA, ensuring maximum enzyme stability and expression levels. Furthermore, for intracellular targets, SPAAC is the gold standard due to copper toxicity[3]. Because SPAAC relies on ring strain rather than copper chelation, the unique advantage of picolyl azides is nullified intracellularly, making the wild-type LplA / 8-azidooctanoic acid pair the most robust choice.

The Necessity of the LAP Tag

Why not rely on endogenous metabolic incorporation? While 8-azidooctanoic acid can be fed to cells to globally label lipidated proteins via native host lipoyltransferases, the LAP tag restricts labeling exclusively to the POI. The 13-amino acid LAP tag is small enough to maintain the POI's native stoichiometry and interaction networks, a feat impossible with ~235 amino acid GFP fusions[1].

Conclusion

8-Azidooctanoic acid represents a masterclass in chemical biology design. By exploiting the evolutionary architecture of E. coli LplA, it provides a minimally invasive, highly specific bioorthogonal handle for protein tracking. When executed with rigorous wash protocols and appropriate click chemistry modalities, it yields imaging data of unparalleled precision, bridging the gap between molecular biology and synthetic chemistry.

References

1.[4] Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling . nih.gov. 4 2.[5] Fast, Cell-Compatible Click Chemistry with Copper- Chelating Azides for Biomolecular Labeling . mit.edu. 5 3.[1] US20150125904A1 - Probe incorporation mediated by enzymes . google.com. 1 4.[2] Chemical and enzymatic tools to study proteins in their native cellular environment JUL 01 2013 LIBRARIES . mit.edu. 2 5.[3] Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition . nih.gov.3

Sources

- 1. US20150125904A1 - Probe incorporation mediated by enzymes - Google Patents [patents.google.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

Comprehensive Spectroscopic Characterization of 8-Azidooctanoic Acid: A Technical Guide for Bioconjugation Applications

Executive Summary

8-Azidooctanoic acid (8-AOA) is a bifunctional aliphatic linker widely utilized in modern chemical biology, drug development, and materials science. Featuring a terminal carboxylic acid for amide coupling or enzymatic ligation, and a terminal azide for bioorthogonal click chemistry (e.g., CuAAC or SPAAC), 8-AOA serves as a critical bridge in probe incorporation and bioconjugation[1][2].

For researchers synthesizing or utilizing 8-AOA, rigorous analytical validation is paramount. Even minor impurities (such as unreacted halogenated precursors or oligomeric byproducts) can drastically reduce the efficiency of downstream enzymatic ligations or click reactions. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, causality-driven breakdown of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data for 8-AOA.

Molecular Architecture & Causality of Spectroscopic Behavior

The molecular formula of 8-azidooctanoic acid is C₈H₁₅N₃O₂ (Molecular Weight: 185.22 g/mol ). Its spectroscopic signatures are dictated by three distinct structural domains:

-

The Carboxylic Acid Terminus (-COOH): Highly polar, capable of hydrogen bonding, and readily deprotonated. This governs its behavior in negative-ion mass spectrometry and produces broad, deshielded signals in ¹H NMR.

-

The Aliphatic Backbone (-(CH₂)₆-): A flexible, non-polar hydrocarbon chain that provides solubility in organic solvents like Chloroform-d (CDCl₃) and yields a cluster of shielded, upfield multiplets in NMR.

-

The Azide Terminus (-N₃): A linear, pseudo-cumulenic functional group. Its electron-withdrawing nature deshields adjacent nuclei, and its unique vibrational modes provide a highly diagnostic, interference-free IR signature.

Analytical Validation Workflow

To ensure a self-validating system of characterization, a multi-modal approach is required. Relying on a single technique can lead to false positives (e.g., IR confirms the azide, but misses aliphatic chain truncation). The following workflow outlines the standard protocol for complete structural elucidation.

Figure 1: Multi-modal spectroscopic validation workflow for 8-azidooctanoic acid.

Step-by-Step Sample Preparation Protocol

-

NMR Preparation: Dissolve 15–20 mg of 8-AOA in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube. CDCl₃ is chosen because the non-polar aliphatic chain ensures excellent solubility, while the lack of exchangeable deuterium allows the broad -COOH proton to be observed (though it may exchange with trace water).

-

FT-IR Preparation: For neat oils or solids, use an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. Apply a small drop/amount of the sample directly onto the crystal. Apply pressure if solid.

-

MS Preparation: Dilute the sample to a final concentration of ~1–10 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Do not add acidic modifiers (like Formic Acid) if running in negative mode, as this suppresses ionization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum of 8-AOA is highly predictable based on local electronegativity[1].

-

Deshielding by Azide: The nitrogen atoms of the azide group pull electron density away from the adjacent methylene group (C8). This deshields the α-protons, shifting them downfield to 3.20 ppm as a distinct triplet[1].

-

Deshielding by Carbonyl: Similarly, the α-protons adjacent to the carboxylic acid (C2) are shifted to 2.28 ppm [1].

-

Aliphatic Core: The remaining 10 protons form complex multiplets between 1.33 and 1.56 ppm due to overlapping chemical environments and extensive spin-spin coupling[1].

¹³C NMR (100 MHz, CDCl₃)

Carbon-13 NMR provides a definitive count of the carbon backbone, ensuring no truncation or polymerization has occurred[3]. The carbonyl carbon is highly deshielded (180.3 ppm ), while the carbon directly attached to the azide (C8) appears at 51.4 ppm , a hallmark shift for primary alkyl azides[3].

Table 1: Consolidated NMR Data for 8-Azidooctanoic Acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment (Causality) |

| ¹H | 11.87 | Singlet (broad) | 1H | -COOH (Highly deshielded, H-bonding) |

| ¹H | 3.20 | Triplet (J = 6.9 Hz) | 2H | -CH₂-N₃ (Deshielded by electronegative N) |

| ¹H | 2.28 | Triplet (J = 7.5 Hz) | 2H | -CH₂-COOH (Deshielded by carbonyl) |

| ¹H | 1.56 | Multiplet | 4H | -CH₂- (β to azide and β to carboxyl) |

| ¹H | 1.33 | Multiplet | 6H | -CH₂- (Central aliphatic chain) |

| ¹³C | 180.3 | Singlet | 1C | C=O (Carbonyl carbon) |

| ¹³C | 51.4 | Singlet | 1C | C8 (-CH₂-N₃, Inductive deshielding) |

| ¹³C | 34.3 | Singlet | 1C | C2 (-CH₂-COOH) |

| ¹³C | 29.2, 29.1, 29.0, 28.8 | Singlets | 4C | C4, C5, C6, C7 (Aliphatic core) |

| ¹³C | 26.7, 24.8 | Singlets | 2C | C3, C8 (Remaining chain carbons) |

(Data synthesized from authoritative characterizations[1][3])

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is arguably the most rapid and definitive method for confirming the presence of the azide group. The azide functional group (-N=N⁺=N⁻ ↔ -N⁻-N⁺≡N) exhibits a highly intense, asymmetric stretching vibration. Because this vibration requires a high amount of energy, it appears in the "triple bond region" (~2100 cm⁻¹), a spectral window that is typically devoid of other interfering signals[3].

Table 2: Key Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity / Shape | Functional Group | Vibrational Mode |

| 3411 | Broad, Strong | O-H | Carboxylic acid hydroxyl stretch (H-bonded) |

| 2938, 2849 | Strong, Sharp | C-H | Aliphatic asymmetric and symmetric stretching |

| 2091 - 2098 | Very Strong, Sharp | -N₃ | Azide asymmetric stretch (Diagnostic) |

| 1706 - 1713 | Strong, Sharp | C=O | Carboxylic acid carbonyl stretch |

(Data synthesized from[3])

Mass Spectrometry (MS)

For 8-AOA, Electrospray Ionization (ESI) is the preferred soft-ionization technique. Because the molecule contains a terminal carboxylic acid (pKa ~4.5-5.0), it readily donates a proton in solution. Therefore, Negative Ion Mode (ESI-) yields the cleanest and most abundant signal, forming the [M-H]⁻ pseudomolecular ion[1].

-

Calculated Exact Mass for C₈H₁₄N₃O₂ [M-H]⁻: 184.11 Da

-

Observed m/z: 183.66 - 184.11 (Instrument dependent)[1]

Expert Insight: When analyzing azides via tandem mass spectrometry (MS/MS) or if using higher cone voltages, you will frequently observe a neutral loss of 28 Da (loss of N₂ gas). This fragmentation is highly characteristic of azides and serves as a secondary confirmation of the functional group.

Table 3: Mass Spectrometry Data Summary

| Ionization Mode | Target Ion | Calculated m/z | Typical Observed m/z | Diagnostic Fragmentation |

| ESI (Negative) | [M-H]⁻ | 184.11 | ~184.1 | Loss of N₂ (-28 Da) to m/z 156 |

| ESI (Positive) | [M+H]⁺ | 186.12 | ~186.1 | Loss of N₂ (-28 Da) to m/z 158 |

| ESI (Positive) | [M+Na]⁺ | 208.11 | ~208.1 | Adduct formation with sodium |

Application Protocol: LplA-Mediated Bioconjugation

The primary utility of 8-AOA in modern chemical biology is its use as a substrate for engineered E. coli lipoic acid ligase (LplA). Specifically, the W37I mutant of LplA can accept 8-AOA (often referred to as "azide 7" or "azide 8" depending on nomenclature conventions) and covalently ligate it to a specific 13-amino acid LplA Acceptor Peptide (LAP) tag fused to a protein of interest[1][2].

Once the azide is installed on the target protein, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used to attach fluorophores without the need for toxic copper catalysts, enabling live-cell imaging[2].

Figure 2: LplA-mediated enzymatic ligation of 8-AOA followed by SPAAC for live-cell labeling.

Step-by-Step Enzymatic Ligation Protocol

-

Expression: Express the LAP-tagged protein of interest in the target cell line (e.g., HEK cells) alongside the engineered LplA ligase (W37I mutant)[2].

-

Probe Loading: Incubate the live cells with 100–500 µM of highly pure 8-azidooctanoic acid in standard culture media for 1 hour at 37°C[2]. Note: Spectroscopic purity (confirmed via Section 4) is critical here; impurities can act as competitive inhibitors for LplA.

-

Washout: Wash the cells thoroughly (3x with PBS) to remove unligated 8-AOA.

-

Cycloaddition (Click): Add a cyclooctyne-conjugated fluorophore (e.g., ADIBO-fluorescein or DIBO-Alexa 647) at a concentration of 1–10 µM for 10 to 30 minutes[2][4].

-

Final Wash & Imaging: Wash cells to remove excess fluorophore and image via confocal microscopy.

References

-

Chemical and enzymatic tools to study proteins in their native cellular environment Source: DSpace@MIT (Massachusetts Institute of Technology) URL:[Link]

-

Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Using nature as a starting point for the development of novel antimicrobial agents Source: UEA Digital Repository (University of East Anglia) URL:[Link]

-

Supporting Information: Fluorogenic responses of various tetrazine-fluorophore conjugates Source: Amazon AWS (Supporting Info Repository) URL:[Link](Note: URL routes via verified grounding API redirect)

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

8-Azidooctanoic Acid in Bioconjugation: Commercial Sourcing, Purity Validation, and Click Chemistry Workflows

Mechanistic Insights: The Role of 8-Azidooctanoic Acid

8-Azidooctanoic acid (8-AOA) has emerged as a critical bifunctional linker in modern chemical biology, acting as a highly efficient bridge between enzymatic protein labeling and bioorthogonal click chemistry[1]. The selection of an 8-carbon aliphatic backbone is not arbitrary; it is mechanistically dictated by the steric constraints of the Escherichia coli lipoic acid ligase (LplA) binding pocket.

Wild-type LplA naturally accommodates lipoic acid to modify target proteins. However, structurally similar aliphatic azides like 8-AOA (often referred to as "azide 7" due to the 7 methylene groups between the carboxylate and azide) can be ligated onto a 13-amino acid LplA Acceptor Peptide (LAP) tag with high catalytic efficiency (

Commercial Landscape & Purity Standards

When procuring 8-AOA or its activated N-hydroxysuccinimide (NHS) ester derivative (8-Azido-octanoyl-OSu), analytical purity is paramount. Impurities such as unreacted 8-bromooctanoic acid or truncated aliphatic chains can competitively inhibit LplA, reduce ligation yields, or cause off-target cellular toxicity.

Table 1: Commercial Suppliers and Quantitative Purity Specifications

| Supplier | Compound Form | Typical Purity | Analytical Validation Methods | Primary Applications |

| MedChemExpress | 8-Azido-octanoyl-OSu | >98% | LC-MS, NMR | SPAAC, CuAAC, Peptide fragment modifications[3] |

| Benchchem | 8-Azido-octanoyl-OSu | >95% | HPLC, NMR | Protein labeling, interactome studies[4] |

| Custom Synthesis | 8-Azidooctanoic Acid | >95% | ESI-MS, ¹H NMR | LplA-mediated intracellular enzymatic ligation |

Experimental Workflow: Two-Step Fluorophore Targeting

The integration of 8-AOA into cellular workflows relies on a highly specific, two-stage process. The causality behind this split workflow is to avoid the poor cell permeability of large fluorophores. By first feeding cells the small, permeable 8-AOA molecule, the LplA enzyme can tag the protein of interest intracellularly. Subsequently, a membrane-permeable cyclooctyne-fluorophore is introduced to "click" with the azide[2].

Two-step fluorophore targeting via LplA-catalyzed azide ligation and SPAAC.

Synthesis and Purification Methodology

For researchers opting for in-house synthesis to generate large quantities of 8-AOA, the compound is typically synthesized via the nucleophilic substitution of 8-bromooctanoic acid. The following protocol ensures high yield and purity[5].

Step-by-Step Synthesis Protocol:

-

Reagent Preparation: Dissolve 8-bromooctanoic acid (1.0 eq, e.g., 2.00 g, 8.96 mmol) in a 1:1 mixture of acetone and water (5 mL)[5].

-

Causality: The biphasic/mixed solvent system ensures the solubility of both the organic aliphatic chain (acetone) and the inorganic sodium azide salt (water).

-

-

Nucleophilic Substitution: Add sodium azide (NaN₃) (2.0 eq, e.g., 1.16 g, 17.8 mmol) to the solution[5].

-

Causality: The stoichiometric excess of NaN₃ drives the Sₙ2 reaction to completion by maximizing the collision frequency between the azide nucleophile and the primary alkyl bromide.

-

-

Reaction Conditions: Heat the mixture to 40 °C and stir for 18 hours[5].

-

Causality: Mild heating provides the necessary activation energy for the Sₙ2 displacement while remaining well below the threshold that would trigger the thermal decomposition of the azide into highly reactive, hazardous nitrenes.

-

-

Extraction: Add ethyl acetate (10 mL) to the reaction mixture. Separate the organic phase from the aqueous phase. Extract the aqueous phase three times with ethyl acetate[5].

-

Causality: Repeated extractions partition the relatively non-polar 8-AOA into the organic phase, leaving unreacted NaN₃ and NaBr salts in the aqueous layer.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure[5].

-

Purification: Purify the crude product via reverse-phase chromatography (e.g., Biotage SNAP cartridge KP-C18-HS) using a gradient elution of 5% MeCN/water to 100% MeCN/water[5].

Analytical Validation Protocol (Self-Validating System)

To ensure the synthesized or purchased 8-AOA is suitable for sensitive biological assays, a rigorous analytical validation protocol must be executed. This system is inherently self-validating: the presence of the azide stretch in IR and the correct mass-to-charge ratio in MS confirm the functional substitution, while NMR confirms the aliphatic chain integrity[6].

Step-by-Step Validation Workflow:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Methodology: Inject the sample into a C18 reverse-phase column (e.g., Phenomenex Kinetex EVO C18, 2.1 x 150 mm, 5 µm) at 60 °C. Use a mobile phase gradient of H₂O (+ 0.025% TFA) and MeCN (+ 0.025% TFA) at a flow rate of 0.5 mL/min[6].

-

Validation Metric: The Electrospray Ionization (ESI-MS) spectrum must yield an [M-H]⁻ peak at approximately 183.66 m/z (Calculated for C₈H₁₄N₃O₂⁻: 184.11). The absence of a peak at ~223 m/z confirms the complete consumption of the 8-bromooctanoic acid precursor.

-

-

Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

-

Methodology: Dissolve ~10 mg of the purified product in deuterated chloroform (CDCl₃) and analyze at 400 MHz.

-

Validation Metric: Confirm the terminal azide methylene protons at δ 3.20 (t, 2H, J = 6.9 Hz) and the alpha-carbonyl protons at δ 2.28 (t, 2H, J = 7.5 Hz) . The remaining aliphatic envelope must integrate cleanly to 10 protons between δ 1.33 and 1.56.

-

-

Infrared (IR) Spectroscopy:

-

Methodology: Perform Attenuated Total Reflectance (ATR) FTIR on the neat liquid or solid sample[5].

-

Validation Metric: A strong, sharp asymmetric stretching absorption band around 2100 cm⁻¹ is mandatory, definitively confirming the presence of the intact azide functional group.

-

References

-

Uttamapinant, C., et al. "Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition." National Institutes of Health (PMC).[Link]

- Google Patents. "WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof.

-

Jiang, X., et al. "Click Chemistry for Drug Development and Diverse Chemical-Biology Applications." ResearchGate.[Link]

-

MIT Libraries. "Chemical and enzymatic tools to study proteins in their native cellular environment." DSpace@MIT.[Link]

-

ResearchGate. "Supporting information - Synthesis of 8-azidooctanoic acid." ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 8-Azido-octanoyl-OSu | 2576471-56-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof - Google Patents [patents.google.com]

Introduction to 8-Azidooctanoic Acid for click chemistry

8-Azidooctanoic Acid in Bioorthogonal Chemistry: A Senior Scientist’s Guide to Mechanistic Design and Application

As bioorthogonal chemistry evolves from in vitro proof-of-concept to live-cell and in vivo applications, the selection of chemical probes requires rigorous mechanistic justification.1[1] has emerged as a foundational building block for click chemistry. Featuring an 8-carbon aliphatic chain flanked by a terminal carboxylic acid and a terminal azide, this molecule serves as a critical bridge between biological systems and synthetic fluorophores, polymers, or degradation tags (e.g., PROTACs).

This guide dissects the causality behind its structural design, explores its primary ligation modalities, and provides a self-validating protocol for its use in advanced protein labeling.

Mechanistic Rationale: Why an 8-Carbon Chain?

In synthetic chemistry, chain length is often treated as a mere spacer. However, in enzymatic labeling, it dictates thermodynamic viability. The 8-carbon aliphatic chain of 8-azidooctanoic acid is not arbitrary; it is a deliberate structural homolog of lipoic acid.

Wild-type E. coli lipoic acid ligase (LplA) has evolved to bind lipoic acid and covalently attach it to specific protein domains. Because 8-azidooctanoic acid perfectly mimics the steric profile of lipoic acid,2 to the LplA Acceptor Peptide (LAP) with high efficiency (

-

Causality of Failure with Alternatives: If the chain is shortened (e.g., 6 carbons), hydrophobic interactions within the LplA binding pocket are insufficient, drastically increasing the

. If extended (e.g., 10 carbons), steric clashes prevent the formation of the critical acyl-AMP intermediate. Thus, 8-azidooctanoic acid represents the thermodynamic "sweet spot" for wild-type LplA utilization.

Alternatively, for non-site-specific applications, the carboxylic acid can be converted into an3[3], allowing for rapid, random conjugation to primary amines on protein surfaces or polymer matrices.

Click Chemistry Modalities: CuAAC vs. SPAAC

Once the azide is successfully grafted onto the target biomolecule, the researcher must choose the appropriate cycloaddition pathway. 8-Azidooctanoic acid is highly versatile and supports both major click modalities.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC relies on Cu(I) to catalyze the reaction between the azide and a terminal alkyne. While incredibly fast, Cu(I) generates reactive oxygen species (ROS) that can lyse live cells and degrade proteins. To mitigate this, we must use4[4]. These ligands coordinate the copper, stabilizing the +1 oxidation state and shielding the biological environment from oxidative stress. In these assays, 8-azidooctanoic acid acts as a robust, non-chelating baseline azide[4].

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For highly sensitive live-cell or in vivo models where even ligand-chelated copper is too toxic, SPAAC is the mandatory alternative. This method utilizes3[3] to drive the reaction without a catalyst.

Fig 1: Decision matrix for selecting CuAAC versus SPAAC for 8-Azidooctanoic acid conjugates.

Quantitative Data Summary

The following table summarizes the operational parameters when utilizing 8-azidooctanoic acid across different click methodologies:

| Parameter | CuAAC (with BTTAA Ligand) | SPAAC (with DBCO) |

| Catalyst Required | Cu(I) (Generated in situ via Ascorbate) | None |

| Reaction Kinetics | Very Fast (Seconds to Minutes) | Moderate (Minutes to Hours) |

| Probe Steric Bulk | Minimal (Terminal Alkyne) | High (Hydrophobic Cyclooctyne) |

| Biocompatibility | Moderate (ROS generation mitigated by ligands) | Excellent (Zero metal toxicity) |

| 8-Azidooctanoic Compatibility | Excellent (Acts as non-chelating baseline) | Excellent |

Self-Validating Experimental Protocol: Site-Specific Labeling via PRIME

A protocol is only as robust as its internal controls. The following methodology details the site-specific incorporation of 8-azidooctanoic acid onto a LAP-tagged protein using wild-type LplA, followed by CuAAC labeling. It is designed as a self-validating system to definitively rule out false positives.

Fig 2: Site-specific labeling via LplA-mediated azide ligation and CuAAC click chemistry.

Phase 1: Enzymatic Ligation

Causality Note: ATP is strictly required. LplA must consume ATP to activate the carboxylic acid of 8-azidooctanoic acid into an electrophilic acyl-AMP intermediate before transferring it to the lysine residue of the LAP tag.

-

Prepare the Reaction Master Mix: In a physiological buffer (e.g., PBS, pH 7.4), combine:

-

Target protein containing the LAP tag (10 μM)

-

Wild-type LplA enzyme (1 μM)

-

8-Azidooctanoic acid (500 μM)

-

Magnesium Acetate (5 mM) - Required to stabilize ATP.

-

ATP (1 mM)

-

-

Establish the Validation Cohort (Critical): Prepare an identical parallel reaction, but omit the ATP .

-

Incubation: Incubate both reactions at 30°C for 60 minutes.

-

Purification: Remove excess unligated 8-azidooctanoic acid using a size-exclusion spin column (e.g., Zeba Spin Desalting Column) or thorough cellular washing if performed on live cells.

Phase 2: CuAAC Labeling

Causality Note: The BTTAA ligand must be in molar excess relative to copper to ensure zero free Cu(I) exists in solution, preventing biomolecular degradation.

-

Prepare the Click Catalyst Complex: Pre-mix CuSO₄ (50 μM) with BTTAA ligand (250 μM) in a separate tube. Always mix the copper and ligand before adding to the biological sample.

-

Initiate the Reaction: To the purified azide-tagged protein (and the -ATP control), add:

-

Alkyne-Fluorophore (e.g., Alexa Fluor 647-alkyne) (20 μM)

-

The pre-mixed CuSO₄/BTTAA complex.

-

Sodium Ascorbate (2.5 mM) - Added last to reduce Cu(II) to Cu(I) and initiate catalysis.

-

-

Incubation: React for 5 to 10 minutes at room temperature.

-

Quench and Analyze: Quench with EDTA (5 mM) to strip the copper. Analyze via SDS-PAGE or flow cytometry.

The Self-Validation Logic

By analyzing the results, the system validates itself:

-

True Positive: The +ATP sample shows strong fluorescence.

-

Validation Check (-ATP Control): The -ATP sample must show zero fluorescence. Because the azidooctanoyl-AMP intermediate could not form, no azide was attached to the protein. If fluorescence is observed here, it proves the fluorophore is non-specifically adsorbing to the protein, invalidating the assay.

References

- Title: 8-Azido-octanoyl-OSu | Azide Compound - MedchemExpress.

- Source: achemblock.

- Source: nih.

- Source: nih.

Sources

- 1. 8-Azido-octanoic acid 95% | CAS: 217180-76-2 | AChemBlock [achemblock.com]

- 2. Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

8-Azidooctanoic Acid in Bioconjugation: A Technical Guide to Enzyme-Mediated Ligation and Bioorthogonal Chemistry

Executive Summary

In the rapidly evolving landscape of bioconjugation, 8-Azidooctanoic acid (CAS 217180-76-2) has established itself as a premier bifunctional linker[1]. By bridging the precision of enzymatic ligation with the versatility of bioorthogonal click chemistry, this molecule enables site-specific protein labeling and the modular synthesis of therapeutic conjugates[1][2]. This whitepaper provides an in-depth mechanistic analysis of 8-azidooctanoic acid, detailing its kinetic properties, experimental workflows, and applications in drug development.

Mechanistic Principles of LplA-Mediated Ligation

The causality behind the widespread adoption of 8-azidooctanoic acid lies in its structural homology to native lipoic acid. In biological systems, wild-type Escherichia coli lipoic acid ligase (LplA) catalyzes the ATP-dependent covalent attachment of lipoic acid to a specific lysine residue on its acceptor protein[2].

Because the 8-carbon aliphatic chain of 8-azidooctanoic acid perfectly mimics the steric bulk and hydrophobicity of native lipoic acid, it serves as a highly efficient bioorthogonal surrogate[2]. From an assay development perspective, this is a critical advantage: it allows researchers to utilize wild-type LplA without the need for complex active-site mutagenesis (such as the W37V or W37I mutations required for bulkier probes)[2][3]. This system, known as PRIME (Probe Incorporation Mediated by Enzymes), allows for the site-specific introduction of an azide handle onto any protein genetically fused to the 13-amino acid LplA Acceptor Peptide (LAP)[2].

Bioorthogonal Derivatization: CuAAC vs. SPAAC

Once the azide handle is enzymatically installed, the linker can undergo two primary modalities of click chemistry[1]:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): CuAAC offers exceptionally fast kinetics—typically

to -

SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition): For live-cell applications where copper toxicity is a concern, 8-azidooctanoic acid readily reacts with strained cyclooctynes (e.g., DBCO, BCN, or ADIBO)[1][2]. While highly biocompatible, researchers must account for the inherent hydrophobicity of cyclooctyne probes, which can increase non-specific background binding[2].

Caption: LplA-catalyzed azide ligation and subsequent bioorthogonal click chemistry workflows.

Quantitative Bioconjugation Metrics

To facilitate rational experimental design, the thermodynamic and kinetic properties of 8-azidooctanoic acid bioconjugation are summarized below.

| Parameter | Value | Context / Significance | Reference |

| Enzyme Compatibility | Wild-type LplA | No active-site mutagenesis required due to structural homology with lipoic acid. | [2] |

| Catalytic Turnover ( | 6.66 min⁻¹ | Rapid kinetics enable near-quantitative cell-surface labeling within 30 minutes. | [2] |

| Michaelis Constant ( | 127 μM | Dictates the requirement for >100 μM probe concentration during the ligation phase. | [2] |

| CuAAC Relative Yield | ~1.5-fold lower | Compared to picolyl azide 8, due to the lack of copper-chelation assistance. | [3] |

| HDACi Linker Efficacy | Micromolar IC₅₀ | 8-carbon linkers are less potent than 6-carbon linkers (nanomolar) for HDAC1/6 inhibition. |

Self-Validating Experimental Protocol: Cell Surface Labeling

Trustworthiness in bioconjugation requires built-in validation. The following protocol for site-specific cell surface labeling is designed as a self-validating system.

Phase 1: Enzymatic Azide Ligation

-

Expression: Express the LAP-tagged protein of interest in the target cell line.

-

Ligation: Prepare a ligation mixture containing 200 μM 8-azidooctanoic acid, 1 mM ATP, and 10 μM wild-type LplA in complete culture medium[2][3].

-

Incubation: Incubate cells for 20–30 minutes at 37°C. Causality: This timeframe is mathematically optimized for the

of 6.66 min⁻¹ to achieve maximum yield on the cell surface[2].

Phase 2: Stringent Washout 4. Wash: Wash cells 3 times with fresh medium. Causality: 8-Azidooctanoic acid is non-fluorogenic. Unligated molecules will act as a competitive sink for the alkyne probe in Phase 3. Because it is difficult to wash out intracellularly, this protocol is strictly optimized for cell-surface targets[2].

Phase 3: Bioorthogonal Derivatization (CuAAC) 5. Click Reaction: Apply the click mixture: 20 μM Alkyne-fluorophore, 50 μM CuSO₄, and 250 μM THPTA (or BTTAA)[3]. 6. Incubation: Incubate for exactly 5 minutes at room temperature. Causality: Limiting exposure to 5 minutes minimizes copper-induced ROS generation, preserving cell viability[2][3].

Caption: Self-validating logical workflow for 8-azidooctanoic acid bioconjugation and control assays.

Phase 4: Mandatory Controls

-

Negative Control 1 (-ATP): Omit ATP from Phase 1. This validates that azide attachment is strictly enzyme-dependent, as LplA requires ATP to form the reactive adenylate intermediate[3].

-

Negative Control 2 (Mutant LAP): Substitute the target lysine in the LAP tag with alanine (Lys→Ala). This validates the site-specificity of the LplA enzyme[3].

Applications Beyond Imaging: Therapeutic Conjugates

Beyond fluorescence imaging, 8-azidooctanoic acid serves as a highly versatile building block for synthesizing bifunctional therapeutic molecules, such as Antibody-Drug Conjugates (ADCs) and targeted degraders[1].

A prime example is its use in the development of dual-targeting Histone Deacetylase (HDAC) inhibitors. When synthesizing levofloxacin-HDACi conjugates, the aliphatic chain of the azide linker directly dictates the spatial geometry and isoform selectivity of the drug. Empirical data demonstrates that an 8-carbon linker (derived directly from 8-azidooctanoic acid) yields micromolar inhibition against HDAC isoforms. In contrast, shortening the linker to 6 carbons optimizes the insertion into the active site, shifting the potency into the nanomolar range for HDAC1 and HDAC6. This highlights the necessity of evaluating linker length thermodynamics when utilizing 8-azidooctanoic acid in drug development.

References

-

Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition PubMed Central (NIH)[Link]

-

Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling PubMed Central (NIH)[Link]

-

Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization as antiproliferative agents RSC Publishing[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Safe Handling and Operational Precautions for 8-Azidooctanoic Acid: A Comprehensive Technical Guide

Executive Summary

8-Azidooctanoic acid (C₈H₁₅N₃O₂) is a critical bifunctional linker widely utilized in bioconjugation, PROTAC synthesis, and radiopharmaceutical development. While its terminal carboxylic acid enables standard amide coupling, its azide moiety is primed for click chemistry applications such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Despite its utility, the azide functional group introduces severe reactivity hazards, including thermal instability, shock sensitivity, and the potential to generate highly toxic byproducts. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating framework for the safe handling, storage, and experimental application of 8-azidooctanoic acid.

Physicochemical Profiling & Stability Metrics

Before handling any organic azide, a rigorous assessment of its energetic stability is mandatory. The stability of an azide is fundamentally dictated by the dilution of its energetic nitrogen atoms within the surrounding carbon framework.

-

The "Rule of Six": A widely accepted chemical safety heuristic states that an organic azide is relatively stable if it contains at least six carbon atoms per energetic functional group[1]. 8-Azidooctanoic acid contains eight carbon atoms and one azide group, satisfying this rule and indicating a lower risk of spontaneous explosive decomposition compared to low-molecular-weight azides[1].

-

Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio provides a quantitative measure of explosive potential. Compounds with a C/N ratio < 3 are considered highly explosive. 8-Azidooctanoic acid possesses 8 carbons and 3 nitrogens, yielding a C/N ratio of 2.67[2]. While this falls in a cautionary range, the more comprehensive[(C+O)/N] ratio is 3.33, placing it just outside the most violently explosive category[3]. Nevertheless, stringent precautions remain non-negotiable.

Mechanistic Toxicology & Reactivity Hazards

Safety in the laboratory requires understanding the causality behind azide hazards, rather than merely memorizing rules.

-

Hydrazoic Acid (HN₃) Generation: Azides must never be mixed with Brønsted acids. Protonation of the azide anion generates hydrazoic acid (HN₃), a highly volatile, acutely toxic gas that inhibits oxygen uptake with a toxicity profile similar to the cyanide ion[4][5].

-

Metal Azide Formation: Contact with heavy metals (e.g., copper, lead, brass) or the use of metal laboratory spatulas can lead to the formation of metal azides. These salts are extraordinarily shock-sensitive and can detonate with minimal friction[1][4].

-

Halogenated Solvent Incompatibility: The use of halogenated solvents (e.g., dichloromethane, chloroform) as reaction media for azides is strictly prohibited. Azides undergo nucleophilic substitution with these solvents to form diazidomethane or triazidomethane, which are explosively unstable even at ambient temperatures[1][6].

Mechanistic hazard pathways of organic azides reacting with incompatible reagents.

Quantitative Safety & Reactivity Data

To facilitate rapid risk assessment, the physicochemical and safety parameters of 8-azidooctanoic acid are summarized below.

| Parameter | Value | Mechanistic Safety Implication |

| Molecular Formula | C₈H₁₅N₃O₂ | Defines the atomic ratios used for stability assessments[2]. |

| Molecular Weight | 185.22 g/mol | Higher molecular weights generally correlate with lower volatility and reduced explosive density[2][6]. |

| "Rule of Six" Ratio | 8 Carbons : 1 Azide | Satisfies the requirement of >6 carbons per energetic group, providing sufficient dilution to render the compound relatively stable[1]. |

| (C+O)/N Ratio | 3.33 | Exceeds the critical threshold (<3), placing it outside the category of violently explosive organic azides[3]. |

| Solvent Incompatibilities | Halogenated (e.g., DCM) | Reacts to form di/tri-azidomethane, which are explosively unstable even at room temperature[1][6]. |

| Reagent Incompatibilities | Brønsted Acids, Heavy Metals | Protonation yields lethal HN₃ gas; metal contact yields shock-sensitive metal azides[3][5]. |

Self-Validating Experimental Protocol: CuAAC Click Chemistry

To ensure a trustworthy and self-validating safety system, experimental protocols must include built-in verification steps. The following methodology outlines the safe conjugation of 8-azidooctanoic acid to an alkyne-functionalized target via CuAAC.

Step 1: Reagent Preparation & Weighing

-

Action: Weigh 8-azidooctanoic acid using a high-density polyethylene (HDPE) or ceramic spatula.

-

Causality: Metal spatulas transfer mechanical stress and can react with trace azide anions to form highly shock-sensitive metal azides (e.g., iron azide), which can detonate upon friction[1][4].

-

Validation Check: Visually confirm the absolute absence of metal tools in the weighing area before opening the azide container.

Step 2: Solvent Matrix Selection

-

Action: Dissolve the azide and alkyne in a benign solvent mixture, such as tert-butanol/water or dimethylformamide (DMF).

-

Causality: Halogenated solvents like dichloromethane (DCM) must be strictly avoided to prevent the formation of explosive diazidomethane[3][6].

-

Validation Check: Cross-reference the solvent label against a prohibited solvent list posted directly on the fume hood sash.

Step 3: Catalytic Activation

-

Action: Add catalytic copper(II) sulfate (CuSO₄) and sodium ascorbate to generate the active Cu(I) catalyst in situ.

-

Causality: While heavy metals generally form explosive salts with azides, the highly dilute, catalytic nature of CuAAC in a liquid matrix phlegmatizes (desensitizes) the system, making it safe for synthesis[3][4].

-

Validation Check: Ensure the reaction remains in solution; precipitation of dark green/brown solids may indicate unstable copper-azide aggregation.

Step 4: Quenching and Neutralization

-

Action: Terminate the reaction using a mild, buffered aqueous solution (pH 6–9).

-

Causality: Acidic quenching (pH < 6) protonates unreacted azide ions, generating lethal HN₃ gas[3][5].

-

Validation Check: Test the pH of the quenching buffer with indicator paper prior to addition, ensuring it is strictly neutral or slightly basic.

Step 5: Segregated Waste Disposal

-

Action: Dispose of all reaction waste in a dedicated, clearly labeled plastic container specifically for "Organic Azide Waste."

-

Causality: Mixing azide waste with general acidic waste will generate HN₃ gas in the waste carboy, posing a lethal inhalation hazard[3][5].

-

Validation Check: Verify the waste container is non-metallic and stored physically separated from any acid-containing carboys[3].

Step-by-step safety and validation workflow for handling 8-Azidooctanoic Acid.

Field-Proven Insights for Scale-Up

When scaling up reactions involving 8-azidooctanoic acid, the thermal mass of the reaction increases, reducing the efficiency of heat dissipation. Because organic azides decompose with the introduction of external energy (heat), thermal runaway becomes a critical risk[6]. Always scale up in strictly controlled increments (e.g., 2x or 5x, never 10x immediately) and utilize active cooling jackets rather than passive ice baths to maintain absolute thermal control.

References

1.6. University College Dublin (UCD). 2.4. Wayne State University Environmental Health and Safety. 3.2. PubChem, National Institutes of Health. 4.3. UC Santa Barbara Environmental Health & Safety. 5.1. University of Pittsburgh Environmental Health and Safety. 6. 5. University of New Mexico, Department of Chemistry and Chemical Biology.

Sources

Methodological & Application

Application Note: Site-Specific Labeling of Mammalian Cells with 8-Azidooctanoic Acid via PRIME

Target Audience: Cell Biologists, Chemical Biologists, and Drug Development Professionals Methodology: PRobe Incorporation Mediated by Enzymes (PRIME) coupled with Bioorthogonal Click Chemistry

Introduction & Mechanistic Rationale

The ability to visualize specific proteins in their native cellular environment is a cornerstone of modern drug discovery. While fluorescent proteins (e.g., GFP) are ubiquitous, their large size (~27 kDa) can perturb the trafficking, localization, and function of the target protein[1]. To circumvent this, the PRIME (PRobe Incorporation Mediated by Enzymes) methodology was developed to achieve highly specific, covalent labeling using a minimal 13-amino acid peptide tag[2].

This protocol details the use of 8-Azidooctanoic acid as a bioorthogonal handle for labeling mammalian cells. 8-Azidooctanoic acid is a structural analog of lipoic acid. Because its 8-carbon aliphatic chain perfectly mimics the natural substrate of Escherichia coli Lipoic Acid Ligase (LplA), wild-type LplA can efficiently recognize it[2].

The Causality of the Reaction: The labeling is a two-step process. First, LplA consumes ATP to activate 8-azidooctanoic acid into an adenylate intermediate. This intermediate is then covalently transferred to a specific lysine residue within the LplA Acceptor Peptide (LAP) tag fused to your Protein of Interest (POI)[2]. Second, the newly introduced terminal azide acts as a bioorthogonal anchor, reacting exclusively with an alkyne- or cyclooctyne-conjugated fluorophore via Click Chemistry (CuAAC or SPAAC)[3].

Fig 1: Mechanism of PRIME-mediated site-specific labeling using 8-Azidooctanoic acid and LplA.

Quantitative Comparison of Azide Probes

While 8-azidooctanoic acid is the foundational probe for wild-type LplA, engineered ligase variants can accommodate different azide derivatives. Understanding the kinetics of these probes is critical for experimental design[4],[3],[5].

Table 1: Efficiency and Compatibility of LplA-Mediated Azide Probes

| Azide Substrate | Required LplA Variant | Ligation Efficiency | Optimal Click Chemistry Modality |

| 8-Azidooctanoic Acid | Wild-Type LplA | ~63% (at 20 min) | CuAAC or SPAAC |

| Picolyl Azide 8 | W37V LplA | ~81% (at 20 min) | Chelation-Assisted CuAAC |

| 10-Azidodecanoic Acid | W37I LplA | >90% (at 30 min) | SPAAC (e.g., MOFO/DIBO) |

Note: 8-Azidooctanoic acid remains highly advantageous for researchers utilizing wild-type LplA without access to engineered W37V/W37I mutants, providing robust labeling for both cell-surface and intracellular targets.

Experimental Protocol: The Self-Validating System

To ensure absolute trustworthiness in your data, this protocol is designed as a self-validating system . Bioorthogonal chemistry is prone to background noise if unreacted probes partition into lipid bilayers. By implementing strict controls (omitting ATP or LplA), you isolate the specific enzymatic signal from non-specific hydrophobic trapping.

Materials & Reagents

-

Plasmids: Mammalian expression vectors for LAP-tagged POI and wild-type E. coli LplA.

-

Metabolic Probe: 8-Azidooctanoic acid (100 mM stock in DMSO).

-

Cofactors: ATP (100 mM aqueous stock), Mg(OAc)₂ (500 mM aqueous stock).

-

Click Reagents (CuAAC): Fluorophore-alkyne, CuSO₄, THPTA or BTTAA ligand, Sodium Ascorbate[6].

-

Click Reagents (SPAAC): Cyclooctyne-fluorophore (e.g., DIBO-AlexaFluor or MOFO-Fluorescein)[3].

Step-by-Step Workflow

Fig 2: Step-by-step experimental workflow for 8-Azidooctanoic acid labeling in mammalian cells.

Phase 1: Cell Preparation & Transfection

-

Seed HEK293T or HeLa cells in glass-bottom imaging dishes to reach ~70% confluency on the day of transfection.

-

Co-transfect the cells with plasmids encoding the LAP-POI and wild-type LplA (typically at a 1:1 ratio) using your preferred lipofection reagent.

-

Incubate for 18–24 hours to allow robust protein expression.

Phase 2: Enzymatic Ligation (Azide Incorporation)

Expert Insight: LplA requires ATP to form the reactive adenylate intermediate. Without ATP, the reaction cannot proceed[2]. Mg²⁺ is required to stabilize the ATP phosphate groups.

-

Prepare the Ligation Medium : DMEM supplemented with 200 µM 8-azidooctanoic acid, 1 mM ATP, and 5 mM Mg(OAc)₂.

-

Replace the cell culture medium with the Ligation Medium.

-

Incubate at 37°C for 30 to 60 minutes.

Phase 3: Stringent Wash (Critical Step)

Expert Insight: 8-Azidooctanoic acid is an alkyl azide that can easily partition into the hydrophobic core of the plasma membrane. If you add the click-fluorophore before washing, it will react with membrane-trapped azides, destroying your signal-to-noise ratio[3].

-

Aspirate the Ligation Medium.

-

Wash the cells three times (5 minutes per wash) with fresh, pre-warmed complete culture medium.

Phase 4: Bioorthogonal Click Derivatization

Choose between CuAAC (faster, better for cell surface) or SPAAC (copper-free, better for intracellular/live-cell survival)[3],[5].

Option A: SPAAC (Strain-Promoted Huisgen Cycloaddition)

-

Dilute the cyclooctyne-fluorophore (e.g., MOFO-CFDA or DIBO-AlexaFluor) to 10–25 µM in culture medium.

-

Incubate cells at 37°C for 10–30 minutes.

-

Wash extensively (3 × 10 mins) to remove unconjugated bulky fluorophores.

Option B: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

-